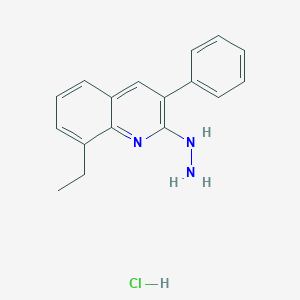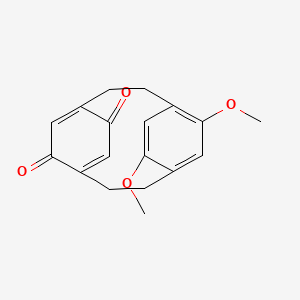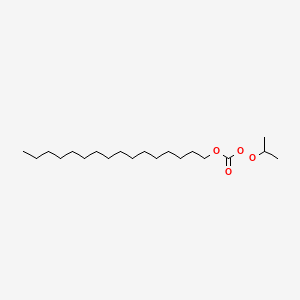
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C11H14O6 and a molecular weight of 242.225 g/mol . It is known for its unique structure, which includes a five-membered ring with multiple functional groups, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate typically involves the esterification of 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base catalyst.
Major Products
Oxidation: Formation of diethyl 4-oxo-5-oxocyclopent-3-ene-1,3-dicarboxylate.
Reduction: Formation of diethyl 4-hydroxy-5-hydroxycyclopent-3-ene-1,3-dicarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-hydroxy-5-oxocyclopent-2-ene-1,3-dicarboxylate
- Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,2-dicarboxylate
- Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,4-dicarboxylate
Uniqueness
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate stands out due to its specific arrangement of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
61094-63-1 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6,13H,3-5H2,1-2H3 |
Clé InChI |
NJSXXFVJFBCKRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=C(C1=O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



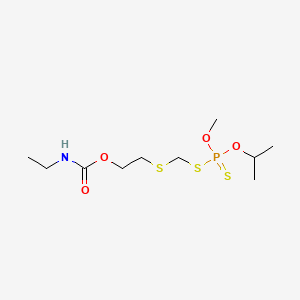
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
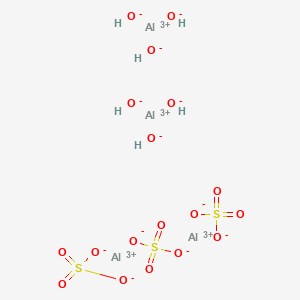

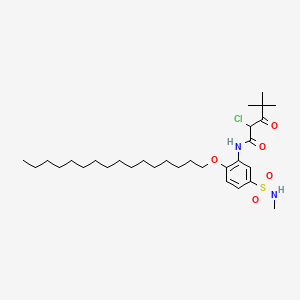
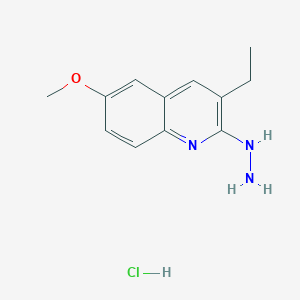
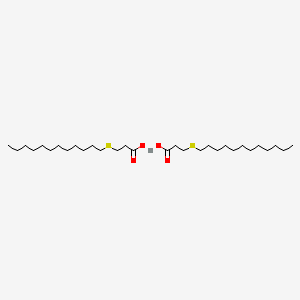
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
